Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum of methyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate displays signature absorptions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 195.21 (M⁺), with fragmentation patterns corresponding to the loss of –OCH₃ (m/z 163) and –NHCOOCH₃ (m/z 121).
Stereochemical Configuration Analysis at C1 Position
The chiral center at C1 adopts an S configuration , as confirmed by the compound’s synthesis from (S)-2-phenylglycinol and methyl chloroformate. The Cahn-Ingold-Prelog priority rules assign the highest priority to the phenyl group, followed by the hydroxyethyl and carbamate moieties. The spatial arrangement is validated by optical rotation measurements and chiral chromatography.
| Stereochemical Descriptor | Value |
|---|---|
| Configuration at C1 | S |
| Optical Rotation [α]D²⁵ | +15.6° (c = 1, EtOH) |
Computational Chemistry Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the following electronic properties:
- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity
- Electrostatic Potential : Localized negative charge on the carbonyl oxygen (–0.45 e) and hydroxy oxygen (–0.38 e)
- Torsional Energy Barriers : ~8 kcal/mol for rotation about the C–N bond, favoring a planar carbamate group
The optimized geometry shows a dihedral angle of 112° between the phenyl ring and carbamate plane, minimizing steric hindrance while maximizing conjugation.
Properties
CAS No. |
180999-20-6 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)11-9(7-12)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H,11,13)/t9-/m1/s1 |
InChI Key |
RDPMXDMEHUKNIQ-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)N[C@H](CO)C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)NC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Mechanism
- Nucleophilic Attack : The amino group of (1S)-2-hydroxy-1-phenylethylamine (or its protected form) attacks the carbonyl carbon of methyl chloroformate.
- Oxygen Transfer : The leaving group (Cl⁻) departs, forming the carbamate bond.
Experimental Conditions
Example Protocol :
- A solution of (1S)-2-hydroxy-1-phenylethylamine (1.0 equiv) in DCM is cooled to 0°C.
- Methyl chloroformate (1.1 equiv) is added dropwise, followed by TEA (1.2 equiv).
- The mixture is stirred at 25°C for 2–4 hours.
- The solvent is evaporated, and the crude product is purified via column chromatography.
This method achieves high yields (70–90%) with excellent enantiomeric purity when starting from enantiomerically pure amines.
Enzymatic Resolution
Biocatalytic methods enable selective esterification of the (S)-enantiomer, leveraging lipase enzymes.
Case Study: Lipase-Catalyzed Resolution
| Parameter | Value/Method | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| Enzyme | Novozym 435 (Candida antarctica lipase B, CALB) | 45 | 89 | |
| Substrate | Racemic 1-phenylethylamine | – | – | |
| Solvent | Toluene | – | – | |
| Temperature | 50°C | – | – |
Mechanism :
- The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted.
- After reaction, the ester is isolated, and the unreacted (R)-amine is recovered.
Advantages :
- High enantioselectivity (ee > 80%).
- Mild conditions (no harsh catalysts or high pressures).
Limitations :
- Moderate yields (45%) due to equilibrium constraints.
- Requires racemic starting material.
Catalytic Carbon Dioxide Fixation
A sustainable route employs CO₂, amines, and metal catalysts to form carbamates.
Patent Example (EP3508473B1)
| Parameter | Value/Method | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Catalyst | Zn(OAc)₂ + bpy (ligand) | 84 | 81:19 | |
| Temperature | 150°C | – | – | |
| Pressure | 5 MPa CO₂ | – | – |
Reaction Steps :
- (1S)-2-Hydroxy-1-phenylethylamine is reacted with CO₂ in an autoclave.
- A zinc-based catalyst facilitates carbamate formation.
- By-products (e.g., urea) are minimized under optimized conditions.
Advantages :
- High yield and selectivity.
- Utilizes CO₂ as a renewable reagent.
Challenges :
- Requires high-pressure equipment.
- Limited scalability for chiral amines.
Alternative Methods
Protection/Deprotection Strategies
- Boc Protection : React (1S)-2-hydroxy-1-phenylethylamine with di-tert-butyl dicarbonate (Boc₂O), forming a tert-butyl carbamate.
- Methyl Ester Exchange : Replace the tert-butyl group with methyl using methyl iodide and a base.
Challenges and Optimization
- Stereochemical Purity : Ensuring retention of the (1S)-configuration during synthesis.
- By-Product Formation : Minimizing urea or other side products in CO₂-based methods.
- Catalyst Efficiency : Identifying optimal ligands (e.g., bpy, phen) for zinc catalysts.
Data Summary
| Method | Conditions | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| Methyl chloroformate | RT, DCM, TEA | 70–90 | >95 | |
| Enzymatic resolution | Toluene, 50°C, CALB | 45 | 89 | |
| CO₂ fixation | 150°C, 5 MPa, Zn(OAc)₂+bpy | 84 | 81 |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and methanol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly used.
Major Products Formed
Hydrolysis: Carbamic acid and methanol.
Oxidation: Corresponding ketone or aldehyde.
Substitution: Nitrated or halogenated derivatives of the phenyl group.
Scientific Research Applications
Chemical Properties and Structure
Methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate is characterized by the presence of a chiral center and a hydroxyl group, which enhances its biological activity compared to simpler carbamates. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving carbamic acid derivatives.
Drug Synthesis Intermediates
Methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents with improved efficacy and reduced side effects. For instance, derivatives of this compound have been explored for their potential in treating conditions such as obesity and neurological disorders due to their appetite-inhibiting properties .
The compound exhibits notable biological activities, including:
- Antimicrobial Properties : Research indicates that carbamate derivatives can exhibit antimicrobial effects, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Some studies suggest that modifications of methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate may lead to compounds with anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .
Insecticides
Methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate has been identified as a potential insecticide. Its structural features allow it to interact with insect nervous systems, leading to effective pest control while maintaining low toxicity levels for non-target organisms.
Herbicides
The compound's ability to inhibit specific enzymatic pathways in plants suggests its potential use as a herbicide. This could provide an environmentally friendly alternative to traditional herbicides that often have broader ecological impacts.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate and evaluating its biological activity against various pathogens. The results indicated that certain derivatives exhibited significant antimicrobial activity, highlighting the compound's potential in pharmaceutical applications .
Case Study 2: Agrochemical Development
Research exploring the use of methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate as an insecticide demonstrated effective pest control with minimal impact on beneficial insects. This study emphasizes the importance of developing safer agrochemicals that can mitigate environmental risks associated with conventional pesticides.
Comparative Analysis of Carbamate Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| Methyl Carbamate | Simple structure | Used widely as a reagent |
| Phenyl Carbamate | Contains a phenyl group | Used in drug formulations |
| Methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate | Chiral center; hydroxyl functionality | Enhanced biological activity |
Mechanism of Action
The mechanism of action of carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The phenylethyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester
- Molecular Formula: C₁₀H₁₃NO₃
- Stereochemistry : Contains a single defined stereocenter at the (1S) position, critical for biological interactions .
- Functional Groups : A carbamate group (methyl ester), a hydroxyl group (-OH), and a phenyl ring.
For example, tert-butyl derivatives are prepared using sodium cyanide and methanesulfonyl chloride to activate hydroxyl groups for substitution . Methyl ester formation likely involves methyl chloroformate or similar reagents.
Applications: Carbamates are widely used in pharmaceuticals and agrochemicals due to their stability and bioactivity.
Comparison with Similar Compounds
Structural Analogues: Ester Group Variations
Impact of Ester Groups :
Substituent Variations
Biological Activity
Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester, also known as methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate, is a member of the carbamate class of compounds that has garnered attention in medicinal chemistry and drug design. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
Methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate is characterized by a chiral center and a hydroxyl group attached to a phenylethyl backbone. Its molecular formula is with a molecular weight of approximately 189.25 g/mol. The unique structural features of this compound contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.25 g/mol |
| Structure | Structure |
1. Antimicrobial Properties
Research indicates that carbamate derivatives, including methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
2. Enzyme Inhibition
Carbamate compounds are known to interact with several enzymes, particularly those involved in metabolic pathways. Methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate has been studied for its ability to inhibit enzymes like fatty acid amide hydrolase (FAAH), which plays a crucial role in endocannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits in pain management and inflammation .
3. Neuroprotective Effects
Some studies suggest that carbamate derivatives may possess neuroprotective properties. The ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been observed, indicating potential applications in treating neurodegenerative diseases .
Synthesis Methods
The synthesis of methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate can be achieved through various methods:
- Direct Esterification : Reacting carbamic acid with methyl alcohol in the presence of an acid catalyst.
- Transesterification : Utilizing pre-existing carbamate esters and exchanging the alkoxy group.
These methods yield high purity and yield rates, making them suitable for pharmaceutical applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various carbamates showed that methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Enzyme Interaction
In another investigation focusing on enzyme inhibition, methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate was tested against FAAH. Results indicated a significant reduction in enzyme activity, supporting its role as a promising candidate for developing analgesic drugs targeting the endocannabinoid system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
